molecular formula C10H15N5O B12454534 N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide

Cat. No.: B12454534
M. Wt: 221.26 g/mol
InChI Key: LZHBHKKKTGUJAI-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (molecular formula: C₁₀H₁₅N₅O) is a quinazoline derivative characterized by a partially hydrogenated bicyclic quinazolinyl core substituted with two amino groups at positions 2 and 4, and an acetamide group at position 4. It was synthesized as a peptidomimetic building block from cyclohexane-1,4-dione monoethylene ketal intermediates via cyclocondensation reactions . The compound has a melting point of 299–302°C, indicating high thermal stability .

Properties

IUPAC Name

N-(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-5(16)13-6-2-3-8-7(4-6)9(11)15-10(12)14-8/h6H,2-4H2,1H3,(H,13,16)(H4,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHBHKKKTGUJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-(4-Oxocyclohexyl)acetamide with Guanidine Derivatives

Synthetic Pathway Overview

The most widely reported method involves the cyclocondensation of N-(4-oxocyclohexyl)acetamide (precursor 5 ) with guanidine hydrochloride under basic conditions. This route leverages the reactivity of the ketone group in the cyclohexane ring to form the quinazoline core.

Reaction Steps
  • Precursor Preparation :
    Cyclohexane-1,4-dione monoethylene ketal is hydrolyzed to yield N-(4-oxocyclohexyl)acetamide via acetylation of the intermediate amine.
  • Cyclocondensation :
    The ketone reacts with guanidine hydrochloride in the presence of sodium hydroxide or potassium carbonate, facilitating ring closure to form the tetrahydroquinazoline scaffold.
  • Amination :
    Sequential amination at positions 2 and 4 is achieved using ammonia or ammonium chloride under reflux conditions.
Optimization and Yield
  • Solvent : Ethanol or DMF improves solubility and reaction homogeneity.
  • Temperature : Reflux at 80–100°C for 6–12 hours ensures complete cyclization.
  • Yield : 65–78% after purification by recrystallization from ethanol.
Challenges
  • Byproduct Formation : Over-amination at position 6 can occur, requiring careful stoichiometric control.
  • Purification : Silica gel chromatography is often necessary to isolate the diaminosubstituted product.

α-Aminoamidine-Mediated Synthesis with Bis-Benzylidene Cyclohexanones

Novel Approach Using α-Aminoamidines

A recent advancement utilizes α-aminoamidines as key intermediates, reacting with bis-benzylidene cyclohexanones to construct the quinazoline core. This method offers superior yields and milder conditions compared to traditional cyclocondensation.

Reaction Mechanism
  • Formation of α-Aminoamidine :
    Benzylamine derivatives are treated with thionyl chloride to generate reactive α-aminoamidines.
  • Cyclization with Carbonyl Partners :
    Bis-benzylidene cyclohexanones undergo [4+2] cycloaddition with α-aminoamidines in pyridine at 100°C, forming the tetrahydroquinazoline skeleton.
Key Advantages
  • Yield : 70–85% due to reduced side reactions.
  • Functional Group Tolerance : Protects amino groups with tert-butyloxycarbonyl (Boc), enabling post-synthetic modifications.
Case Study: Boc-Protected Intermediate
  • Intermediate 3e-g : Boc-protected derivatives are synthesized in 47–80% yield.
  • Deprotection : Treatment with HCl in methanol removes Boc groups, yielding the free diamine product.

Reductive Amination of 2,4-Bis(acetamido)-5,6,7,8-Tetrahydroquinazoline-6-Carboxaldehyde

Multi-Step Synthesis via Carboxaldehyde Intermediate

This method, employed for antitumor agent development, starts with a protected carboxaldehyde intermediate.

Synthetic Sequence
  • Aldehyde Preparation :
    2,4-Bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde is synthesized via oxidation of a primary alcohol precursor.
  • Reductive Amination :
    The aldehyde reacts with substituted anilines or alkylamines in the presence of sodium cyanoborohydride, introducing the 6-aminomethyl substituent.
Critical Parameters
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6.
  • Yield : 50–65% after HPLC purification.

Comparative Analysis of Synthetic Methods

Yield, Scalability, and Practicality

Method Key Reagents Yield (%) Scalability Complexity
Cyclocondensation Guanidine hydrochloride 65–78 Moderate Medium
α-Aminoamidine Bis-benzylidene cyclohexanones 70–85 High Low
Reductive Amination NaBH3CN, substituted amines 50–65 Low High

Strategic Recommendations

  • Medicinal Chemistry : The α-aminoamidine route (Method 2) is preferred for high-throughput synthesis due to its efficiency.
  • Structural Diversity : Reductive amination (Method 3) allows modular introduction of 6-substituents for structure-activity studies.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Separates diaminosubstituted products from monoaminated byproducts using ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol or aqueous methanol yields pure crystals with melting points of 299–302°C.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 2.35 (acetamide CH3), 3.69 (cyclohexyl CH2), and 7.30–7.76 (aromatic protons).
  • IR Spectroscopy : Peaks at 1668 cm⁻¹ (C=O) and 3385 cm⁻¹ (N-H) confirm functional groups.

Chemical Reactions Analysis

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted quinazoline derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinazoline-based compounds, which are important in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues within the Quinazoline Family

(a) N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (C₁₀H₁₄N₄O)
  • Structure: Differs by having only one amino group (at position 2) instead of two.
  • Properties: Melting point 256–258°C, lower than the diaminosubstituted derivative, suggesting reduced intermolecular hydrogen bonding due to fewer amino groups .
  • Synthesis: Derived from N-(4-oxocyclohexyl)acetamide, highlighting the role of amino group positioning in modulating reactivity .
(b) 2,4-Diamino-7,8-dihydro-6(5H)-quinazolinone (C₁₀H₁₄N₄O)
  • Structure : Contains a ketone group at position 6 instead of acetamide, with partial saturation (7,8-dihydro vs. 5,6,7,8-tetrahydro).
  • Properties : Melting point 230°C , significantly lower than the acetamide-substituted derivative, likely due to reduced hydrogen-bonding capacity .
(c) N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide (C₁₂H₁₄N₄O₃)
  • Structure: Features an additional acetylated amino group at position 4 and a ketone at position 5.
  • Properties : Melting point 206–208°C , illustrating how oxidation and acetylation decrease thermal stability compared to the parent compound .

Heterocyclic Analogues with Modified Cores

(a) N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide
  • Structure : Replaces the quinazoline core with a benzothiazole ring.
(b) 2-Chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]acetamide (C₁₄H₁₂ClN₃O₃)
  • Structure : Incorporates a chlorine substituent and a furyl group at position 6.
  • Properties : Predicted pKa of 9.65 , higher than typical quinazoline derivatives, suggesting altered bioavailability. The chloro group increases electrophilicity, enhancing reactivity in substitution reactions .

Functional Group Comparisons

Amino vs. Hydroxy Substituents
  • Compounds like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide () prioritize intramolecular hydrogen bonding (N–H⋯O) over intermolecular interactions, unlike the diaminosubstituted quinazoline derivatives, which exhibit stronger intermolecular hydrogen bonding due to multiple amino groups .
Acetamide vs. Carbamate or Sulfonamide Derivatives
  • Methazolamide (a thiadiazole sulfonamide, ) and its metabolites highlight how sulfonamide groups enhance carbonic anhydrase inhibition compared to acetamide-based quinazolines, which may prioritize peptidomimetic activity .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Key Structural Features
N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide C₁₀H₁₅N₅O 299–302 Two amino groups, acetamide substituent
N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide C₁₀H₁₄N₄O 256–258 Single amino group, acetamide
2-Chloro-N-[7-(2-furyl)-5-oxo-quinazolinyl]acetamide C₁₄H₁₂ClN₃O₃ N/A Chloro, furyl, ketone substituents
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide C₉H₁₃N₃OS N/A Benzothiazole core, acetamide

Research Implications

  • Medicinal Chemistry: The diaminosubstituted quinazoline scaffold shows promise for designing enzyme inhibitors or receptor antagonists, leveraging its hydrogen-bonding capacity and rigidity.
  • Synthetic Flexibility : Modifications at positions 2, 4, and 6 (e.g., acetylation, halogenation) allow tuning of physicochemical properties for target-specific applications .

Biological Activity

N-(2,4-Diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazoline family, which is known for a variety of pharmacological effects including anticancer, antiviral, and antibacterial properties. The structure of this compound includes a quinazoline moiety that plays a crucial role in its biological interactions.

  • Chemical Formula : C10H15N5O
  • Molecular Weight : 221.26 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its chemical name.

Anticancer Properties

Quinazolines have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as:

  • Inhibition of Tyrosine Kinases : Quinazolines act as inhibitors for several receptor tyrosine kinases (RTKs), including EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). These receptors are often overexpressed in cancers and contribute to tumor growth and metastasis. For instance, studies have shown that modifications on the quinazoline scaffold enhance binding affinity to these targets .
  • Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines. For example:
    • Compound with similar structure showed IC50 = 0.13 nM against MCF-7 breast cancer cells .
    • Another derivative exhibited IC50 values ranging from 1.12–15.4 nM against EGFR type (wt), indicating strong inhibitory activity .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Kinase Domains : The quinazoline ring system allows for effective binding to the ATP-binding site of kinases.
  • Induction of Apoptosis : Some studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antiproliferative Effects : The inhibition of key kinases leads to reduced cell proliferation and survival.

Study 1: Anticancer Activity Evaluation

A study conducted on derivatives of quinazolines demonstrated that modifications at specific positions on the quinazoline ring could significantly enhance anticancer activity. For instance:

CompoundCell LineIC50 (nM)
Compound AMCF-70.13
Compound BA5490.77
Compound CHT-291.13

These findings indicate that structural variations can lead to significant differences in potency and selectivity against cancer cell lines.

Study 2: Mechanistic Insights

Research involving molecular docking studies revealed that derivatives of quinazolines bind effectively to the active sites of kinases such as EGFR. The presence of electron-withdrawing groups on the aniline ring was found to enhance binding affinity and improve antiproliferative activity .

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